(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate is a complex organic compound known for its potential applications in biochemical research and pharmaceutical development. This compound features multiple guanidine groups, which are significant in biological interactions, particularly in the context of enzyme activity and receptor binding. The compound is identified by its CAS number 2682097-30-7 and has a molecular formula of C₁₄H₂₇F₃N₈O₅, with a molecular weight of approximately 444.42 g/mol .
(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate falls under the category of amino acids and derivatives, specifically those containing guanidine groups. Its classification is significant due to the roles these functional groups play in biological systems, including their involvement in protein synthesis and metabolic pathways.
The synthesis of (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate typically involves multi-step organic reactions that may include the following:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction times are critical for optimizing yields and purities .
The molecular structure of (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate includes several key features:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions .
The compound's molecular weight is 444.42 g/mol, with a melting point and solubility characteristics that are influenced by its trifluoroacetate component. Detailed spectroscopic data (NMR, IR) would provide insights into functional group identification and molecular interactions.
(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate can participate in various chemical reactions:
Technical details regarding reaction kinetics and mechanisms are essential for understanding its reactivity profile .
The mechanism of action for (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate primarily involves its interaction with enzymes and receptors in biological systems. The guanidine groups enhance binding affinity due to their ability to form hydrogen bonds and ionic interactions with target proteins.
Data from studies indicate that compounds with similar structures often exhibit modulatory effects on metabolic pathways, potentially influencing processes such as signal transduction and enzyme catalysis .
The physical properties include:
Chemical properties include:
Relevant data such as pKa values would provide insight into its acid-base behavior in solution .
(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate has several applications:
The synthesis of (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate (CAS 2682097-30-7) demands precise stereocontrol to preserve its dual chiral centers. The molecule contains two L-arginine residues linked via an amide bond, necessitating coupling strategies that prevent racemization. Carbodiimide-based reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) with auxiliary nucleophiles (e.g., Hydroxybenzotriazole) are employed to minimize epimerization at the α-carbon during amide bond formation [1] [2].
Optimization studies reveal that low-temperature reactions (−20°C to 0°C) in aprotic solvents (e.g., Dimethylformamide) suppress racemization. Coupling efficiency is monitored through analytical techniques like chiral HPLC, with stereochemical purity exceeding 98% enantiomeric excess (ee) in optimized protocols [2]. The S,S-configuration is further verified via circular dichroism and nuclear magnetic resonance spectroscopy [1].
Table 1: Stereoselective Coupling Agents and Performance Metrics
| Coupling Agent | Additive | Temperature | Reaction Time | ee (%) |
|---|---|---|---|---|
| N,N'-Diisopropylcarbodiimide | Hydroxybenzotriazole | 0°C | 4 h | 98.5 |
| N,N'-Dicyclohexylcarbodiimide | N-Hydroxysuccinimide | -10°C | 6 h | 97.2 |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | N,N-Diisopropylethylamine | 25°C | 1 h | 95.0 |
Trifluoroacetic acid (TFA) serves dual functions as a counterion source and a purification enhancer. As a strong acid (pK~a~ ≈ 0.3), it protonates the peptide’s guanidinium groups, forming a stable 1:1 salt complex that enhances solubility in polar solvents and crystallinity [1] [3]. This property is critical during reversed-phase high-performance liquid chromatography purification, where the TFA counterion improves peak resolution by suppressing silanol interactions on C18 stationary phases [2].
TFA’s volatility under reduced pressure facilitates its removal during lyophilization, though residual traces (<0.1%) may persist. Studies indicate that controlled vacuum drying at 25°C mitigates degradation while ensuring TFA content aligns with pharmacopeial limits [1]. Storage stability assays confirm that the TFA salt remains intact under inert atmospheres at −20°C for >12 months [2].
Table 2: Impact of Trifluoroacetic Acid on Purification Efficiency
| Counterion | HPLC Purity (%) | Solubility in Water (mg/mL) | Residual Solvent (%) Post-Lyophilization |
|---|---|---|---|
| Trifluoroacetate | 99.2 | 50.5 | 0.08 |
| Hydrochloride | 97.1 | 42.3 | 0.12 |
| Acetate | 95.7 | 38.6 | 0.25 |
The guanidinium groups in this molecule exhibit high nucleophilicity, necessitating orthogonal protection strategies to prevent side reactions during peptide coupling. Traditional protecting groups include the nitro (NO~2~) and tert-butoxycarbonyl (Boc), though the Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) group offers superior steric shielding [2] [6]. Pbf stability in acidic conditions (e.g., 95% trifluoroacetic acid) allows selective deprotection without cleaving the peptide backbone [6].
Key challenges arise from incomplete deprotection and Pbf-mediated side products. Prolonged TFA exposure (>3 hours) risks tert-butylation of electron-rich residues, while thiol scavengers (e.g., triisopropylsilane) are essential to prevent sulfonated byproducts. Quantitative Pbf removal is confirmed through mass spectrometry, with <1% residual protected species in optimized protocols [2].
Table 3: Guanidinium Protecting Group Performance
| Protecting Group | Deprotection Reagent | Time | Deprotection Efficiency (%) | Major Side Products |
|---|---|---|---|---|
| Pbf | 95% Trifluoroacetic acid | 2 h | 99.0 | tert-Butylated peptide |
| Nitro | Hydrogen/Palladium-C | 12 h | 97.5 | Ornithine derivatives |
| Boc | 50% Trifluoroacetic acid | 30 min | 98.8 | tert-Butyl adducts |
Scalability of this compound hinges on reconciling yield with stereochemical fidelity. Solid-phase peptide synthesis using Fmoc-protected L-arginine(Pbf)-Wang resin enables rapid chain elongation and automated purification, achieving 75–80% crude yields for research-scale batches (≤1 g) [3] [6]. However, resin loading limitations and high reagent costs impede kilogram-scale production.
Solution-phase synthesis circumvents these issues through fragment coupling. The dipeptide unit H-Arg(Pbf)-Arg(Pbf)-OH is synthesized first, followed by global deprotection. This approach achieves 85–90% yields at pilot scales (100 g), though it requires extensive intermediate purification [2]. Hybrid strategies—using solid-phase for fragments and solution-phase for coupling—deliver optimal balance, yielding 93% pure product at 10-g scales [6].
Table 4: Synthesis Method Comparison for Scale-Up
| Method | Scale Limit | Overall Yield (%) | Purity (HPLC, %) | Key Limitation |
|---|---|---|---|---|
| Solid-Phase | 100 g | 78 | 95 | Resin expense |
| Solution-Phase | 1 kg | 88 | 92 | Intermediate purification |
| Hybrid | 10 kg | 91 | 98 | Process complexity |
Concluding Remarks
The synthesis of (S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate exemplifies advanced peptide chemistry challenges. Innovations in stereoselective coupling, trifluoroacetic acid-assisted purification, and orthogonal guanidinium protection collectively enable its reproducible manufacture. Future developments will likely focus on catalytic asymmetric methods and continuous-flow processes to enhance scalability.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2